N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline
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Description
N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.70 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Mode of Action
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .
Biochemical Pathways
Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more . This suggests that they may affect a broad spectrum of biochemical pathways.
Pharmacokinetics
Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . These properties may influence the pharmacokinetics of the compound.
Result of Action
Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may have similar effects.
Action Environment
Benzotriazole is known to be highly stable , which suggests that it may maintain its efficacy and stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes N-(benzotriazol-1-ylmethyl)-3-chloroaniline susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow this compound with a broad spectrum of biological properties .
Molecular Mechanism
Benzotriazole is known to activate molecules toward numerous transformations, and it remains stable during the course of reactions . This suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzotriazole is known for its stability, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may also exhibit stability and long-term effects on cellular function .
Metabolic Pathways
Benzotriazole is known to activate molecules toward numerous transformations , suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be involved in similar metabolic pathways.
Transport and Distribution
The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may interact with transporters or binding proteins .
Subcellular Localization
The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMRBVPZQGJYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.